molecular formula C12H13BrN4O2 B12226930 3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B12226930
M. Wt: 325.16 g/mol
InChI Key: HLVVYCRLUCYJGG-UHFFFAOYSA-N
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Description

3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and an oxadiazole-containing pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . Additionally, the pyridine and pyrrolidine moieties can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its combination of a bromopyridine ring with an oxadiazole-containing pyrrolidine moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13BrN4O2

Molecular Weight

325.16 g/mol

IUPAC Name

2-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C12H13BrN4O2/c13-10-5-14-3-1-11(10)19-9-2-4-17(6-9)7-12-16-15-8-18-12/h1,3,5,8-9H,2,4,6-7H2

InChI Key

HLVVYCRLUCYJGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)CC3=NN=CO3

Origin of Product

United States

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